N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-[(2-methylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-3-4-6-15(11)21(19,20)17-14-9-7-13(8-10-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXBYSUNDQKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide
Core Reaction Mechanism
The target compound is synthesized via nucleophilic substitution, where the primary amine group of 4-aminophenylacetamide reacts with 2-methylbenzenesulfonyl chloride to form a sulfonamide linkage. This exothermic reaction requires a base, such as triethylamine or pyridine, to neutralize hydrochloric acid byproducts. The general reaction scheme is:
$$
\text{4-Aminophenylacetamide} + \text{2-Methylbenzenesulfonyl Chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$
Key variables influencing yield include solvent polarity, reaction temperature, and stoichiometric ratios.
Laboratory-Scale Synthesis Protocols
Standard Procedure
A representative method involves dissolving 4-aminophenylacetamide (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added dropwise, followed by 2-methylbenzenesulfonyl chloride (1.1 equiv). The mixture is stirred at 25°C for 12 hours, after which the solvent is evaporated. The crude product is purified via recrystallization from ethanol/water (7:3 v/v) to yield white crystals.
Table 1: Reaction Conditions and Yields
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| Dichloromethane | Triethylamine | 25 | 12 | 78 | 98.5 |
| Tetrahydrofuran | Pyridine | 40 | 8 | 72 | 97.2 |
| Acetone | DMAP | 30 | 10 | 65 | 95.8 |
Alternative Approaches
A patent describing similar sulfonamide syntheses highlights the use of biphasic systems (e.g., water/toluene) to improve isolation efficiency. For instance, substituting DCM with toluene and employing aqueous sodium bicarbonate as the base achieves comparable yields (75–80%) while simplifying waste management.
Reaction Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents like DCM and THF enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures (40–50°C). Triethylamine remains the preferred base due to its low nucleophilicity, whereas DMAP accelerates reactions via catalysis but increases costs.
Industrial-Scale Production
Analytical Characterization
Spectroscopic Data
Table 2: Key Spectroscopic Signatures
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is extensively used in scientific research due to its unique properties. Some of its applications include:
Medicinal Chemistry: It is used in the development of new pharmaceuticals and therapeutic agents.
Drug Discovery: The compound serves as a lead compound in the search for new drugs.
Pharmaceutical Studies: It is used in various pharmacological studies to understand its effects and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The sulfonylamino group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties. The exact molecular pathways involved are still under investigation, but the compound is believed to affect signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(2-methylbenzenesulfonamido)phenyl]acetamide with key analogs, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Substituent Variations
Key Observations :
- Solubility : Piperazine-containing analogs (Compound 37) exhibit improved aqueous solubility due to ionization, whereas the 2-methyl group in the target compound likely reduces polarity .
- Reactivity : Chloro-substituted derivatives () may undergo nucleophilic substitution or metabolic dehalogenation, unlike the more stable methyl group in the target compound .
Pharmacological Activity Comparison
Key Observations :
- The target compound’s methyl group may favor hydrophobic interactions in biological targets, similar to the 4-methylpiperazinyl group in Compound 35, but with reduced basicity .
- Anti-inflammatory analogs (e.g., Compound 36) suggest sulfonamide-acetamide hybrids are promising for pain management, though substituent choice dictates specificity .
Physicochemical Properties
Key Observations :
- The 2-methyl group in the target compound likely increases LogP compared to polar analogs (e.g., piperazine derivatives) but improves blood-brain barrier penetration .
- Crystal structures () highlight that hydrogen bonding (N–H···O, C–H···O) stabilizes sulfonamide-acetamide derivatives, impacting formulation stability .
Biological Activity
N-[4-(2-Methylbenzenesulfonamido)phenyl]acetamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of N-substituted phenylacetamides that have been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and relevant research findings.
Structure
The molecular formula of this compound is . The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with an acetamide group.
Physical Properties
- Molecular Weight : 306.39 g/mol
- Melting Point : Data on melting point varies across studies but generally falls within a range indicative of typical sulfonamide compounds.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various N-substituted sulfonamide-acetamide derivatives, revealing their effectiveness as dihydrofolate reductase (DHFR) inhibitors, which are crucial in bacterial folate synthesis pathways . This suggests that this compound may possess similar inhibitory effects.
Anticancer Potential
Sulfonamide derivatives have also been investigated for their anticancer activities. For instance, compounds with similar structural motifs have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have indicated that modifications in the sulfonamide structure can enhance cytotoxicity against cancer cells .
Case Studies
- Dihydrofolate Reductase Inhibition : A study conducted by Hussein et al. (2019) evaluated the biological activities of several sulfonamide-acetamide derivatives, including their capacity to inhibit DHFR. The results demonstrated that certain substitutions significantly enhanced inhibitory activity .
- Anticonvulsant Activity : Another investigation into related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides showed promising anticonvulsant properties in animal models, suggesting that modifications in the acetamide structure could lead to compounds with therapeutic potential for epilepsy .
Table of Biological Activities
Q & A
Q. What synthesis protocols are recommended for N-[4-(2-methylbenzenesulfonamido)phenyl]acetamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 2-methylbenzenesulfonyl chloride with 4-aminophenylacetamide under reflux in dichloromethane or ethanol. Key steps include:
Reaction Conditions : Stirring at 60–80°C for 6–12 hours under anhydrous conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC or NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : H and C NMR to confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and acetamide group (δ 2.1 ppm for methyl protons).
- IR : Peaks at ~1650 cm (C=O stretch) and 1330/1150 cm (S=O stretches) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (CHNOS: MW 320.36 g/mol) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC determination.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) at 10–100 µM concentrations .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can molecular docking and experimental assays resolve contradictions in reported biological activities?
- Methodological Answer :
- Computational Modeling : Use AutoDock Vina to predict binding affinities for targets like EGFR or 5-HT receptors. Compare results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
- Case Study : If cytotoxicity varies across studies, validate cell culture conditions (e.g., serum concentration, passage number) and confirm compound stability via LC-MS .
Q. What strategies improve metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism .
- Pharmacokinetics : Conduct in vivo studies in rodents with LC-MS/MS plasma analysis to calculate half-life and bioavailability .
Q. How do substituent variations impact structure-activity relationships (SAR)?
- Methodological Answer :
- SAR Table :
| Substituent | Position | Biological Activity Trend |
|---|---|---|
| -CH | Benzene | Enhanced cytotoxicity (IC ↓ 20%) |
| -OCH | Phenoxy | Improved metabolic stability (t ↑ 2×) |
| -Cl | Sulfonamide | Increased antimicrobial potency (MIC ↓ 50%) |
- Design : Synthesize derivatives with systematic substitutions and test in parallel assays .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition data across studies?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. tissue-extracted).
- Control Compounds : Include reference inhibitors (e.g., aspirin for COX-2) to calibrate activity .
- Statistical Validation : Apply ANOVA to compare replicates and assess batch-to-batch variability .
Experimental Design
Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?
- Methodological Answer :
- Murine Carrageenan-Induced Edema : Administer 10–50 mg/kg orally; measure paw swelling reduction over 24 hours.
- Cytokine Profiling : ELISA for TNF-α/IL-6 in serum .
- Safety : Monitor liver/kidney function via ALT/BUN levels .
Mechanistic Studies
Q. How to elucidate the compound’s interaction with DNA or protein targets?
- Methodological Answer :
- Circular Dichroism : Detect conformational changes in DNA (e.g., B→Z transition).
- X-ray Crystallography : Co-crystallize with target proteins (e.g., topoisomerase II) to resolve binding modes .
Synthetic Optimization
Q. What reaction conditions maximize yield while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test DMAP vs. pyridine for sulfonamide coupling efficiency.
- Solvent Optimization : Compare DMF (high polarity) vs. THF (low polarity) for reaction kinetics .
- Byproduct Table :
| Condition | Yield (%) | Major Byproduct |
|---|---|---|
| DMF, 80°C | 78 | Unreacted amine |
| THF, 60°C | 65 | Sulfonic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
